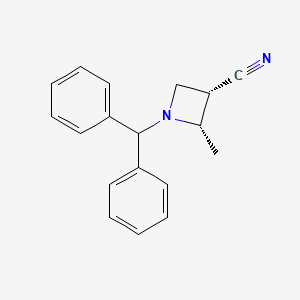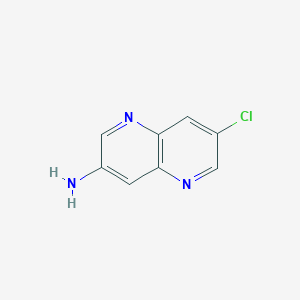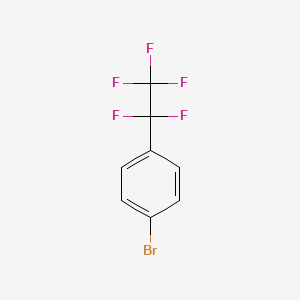![molecular formula C13H11ClN2O2 B3032566 [4-(4-Chlorophenoxy)phenyl]urea CAS No. 23822-43-7](/img/structure/B3032566.png)
[4-(4-Chlorophenoxy)phenyl]urea
概要
説明
[4-(4-Chlorophenoxy)phenyl]urea is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Plant Growth Regulation
A study by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, which exhibited good activity as plant growth regulators (Song Xin-jian et al., 2006).
Photocatalytic Degradation
A. Amorisco et al. (2006) investigated the photocatalytic degradation of phenyl-urea herbicides including chloroxuron ([3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea]), identifying several by-products and elucidating the degradation pathways (Amorisco et al., 2006).
Anticancer Agents
Jian Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects on various cancer cell lines, suggesting potential as new anticancer agents (Jian Feng et al., 2020).
Cytokinin Activity
Soshiro Takahashi et al. (1978) synthesized N-phenyl-N′-(4-pyridyl)urea derivatives, including N-phenyl-N′-(2-chloro-4-pyridyl)urea, which showed high cytokinin activity in tobacco callus bioassays (Takahashi et al., 1978).
Corrosion Inhibition
B. Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions, demonstrating their efficacy in protecting metal surfaces (Mistry et al., 2011).
Translation Initiation Inhibitors
S. Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, suggesting their potential as anti-cancer agents through the inhibition of translation initiation (Denoyelle et al., 2012).
Enhancement of Adventitious Rooting
A. Ricci and C. Bertoletti (2009) discussed urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, which specifically enhance adventitious root formation, indicating their use in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Epoxy System Acceleration
Wu Fei (2013) explored the accelerating effect of different urea derivatives on the epoxy/dicyandiamide system, contributing to the field of polymer chemistry (Wu Fei, 2013).
Antimicrobial Evaluation
V. Rani et al. (2014) synthesized and characterized novel imidazole ureas containing dioxaphospholanes and evaluated their antimicrobial activities, contributing to pharmaceutical research (Rani et al., 2014).
作用機序
Target of Action
It’s known that similar compounds with a chloro phenylurea group have demonstrated potent anticancer effects .
Mode of Action
It’s known that similar compounds induce apoptosis in hepatocellular carcinoma cells . This suggests that [4-(4-Chlorophenoxy)phenyl]urea might interact with its targets to trigger programmed cell death.
Biochemical Pathways
Given its potential anticancer effects , it may influence pathways related to cell growth and survival.
Result of Action
Similar compounds have been shown to induce apoptosis in hepatocellular carcinoma cells , suggesting that this compound might have similar effects.
Safety and Hazards
生化学分析
Molecular Mechanism
The molecular mechanism of [4-(4-Chlorophenoxy)phenyl]urea involves its binding interactions with biomolecules. It acts as an agonist for cytokinin receptors, binding to these receptors and activating them. This activation leads to a cascade of intracellular events, including the phosphorylation of proteins involved in signal transduction pathways. Additionally, this compound can inhibit certain enzymes, thereby modulating their activity and influencing cellular processes. Changes in gene expression are also observed, as the compound can activate transcription factors that regulate the expression of specific genes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. In plant cells, the compound is transported through the xylem and phloem, reaching various tissues where it exerts its effects. In animal cells, this compound can be distributed to different tissues via the bloodstream, where it interacts with target cells. The localization and accumulation of the compound are influenced by its binding to specific proteins, which can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In plant cells, the compound is primarily localized in the cytoplasm and nucleus, where it interacts with cytokinin receptors and transcription factors. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles. In animal cells, the compound’s localization can vary depending on the cell type and experimental conditions, but it is generally found in the cytoplasm and nucleus .
特性
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNBRWHYYUWQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041211 | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23822-43-7 | |
| Record name | N-[4-(4-Chlorophenoxy)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23822-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(4-(4-chlorophenoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-[4-(4-chlorophenoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72B5LVE5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)
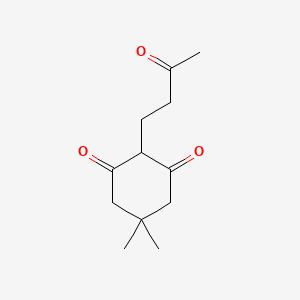
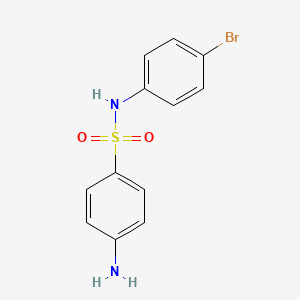
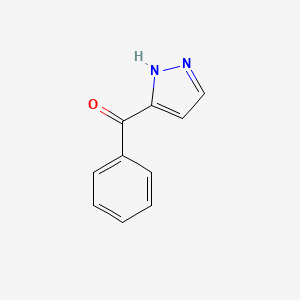
![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)
![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)
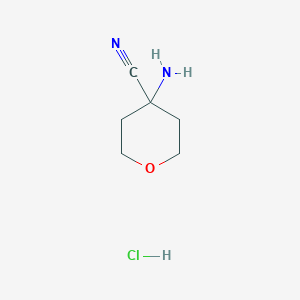

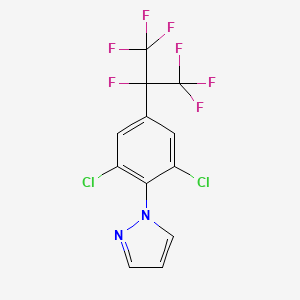
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
